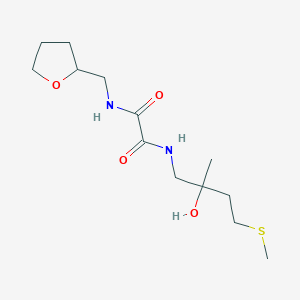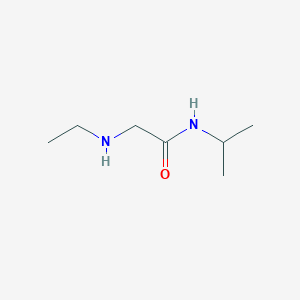
2-(ethylamino)-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylamino)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Research has revealed that certain acetamide derivatives, including those similar to 2-(ethylamino)-N-(propan-2-yl)acetamide, exhibit potential analgesic and anti-inflammatory activities. Specifically, a study by Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and found that some compounds showed potent analgesic and anti-inflammatory activities. These findings suggest the potential therapeutic applications of these acetamides in pain management and inflammation treatment (Alagarsamy et al., 2015).
X-ray Structures and Computational Studies
Nycz et al. (2011) conducted a comprehensive study involving X-ray structures and computational analyses of several cathinones, which are closely related to this compound. Their research contributes to understanding the molecular structure and electronic properties of these compounds, offering insights into their potential scientific applications (Nycz et al., 2011).
Corrosion Inhibition
The electrochemical behavior of compounds related to this compound, such as imidazolines, has been evaluated for their corrosion inhibition efficiency. Cruz et al. (2004) studied these compounds' efficiency in preventing metal corrosion in acid media. Their research supports the application of acetamide derivatives in industrial settings to protect metals from corrosive environments (Cruz et al., 2004).
Antiepileptic Potential
Kenda et al. (2004) explored pyrrolidone butanamides, similar to this compound, for their antiepileptic activities. They discovered new agents with significant antiepileptic activity, indicating the potential of such compounds in developing new treatments for epilepsy (Kenda et al., 2004).
Eigenschaften
IUPAC Name |
2-(ethylamino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-8-5-7(10)9-6(2)3/h6,8H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNBQCWKKBUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2402273.png)
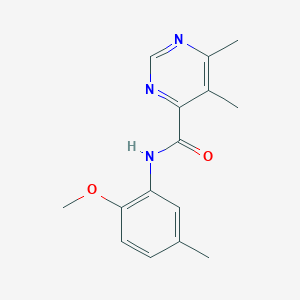
![2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide](/img/structure/B2402277.png)
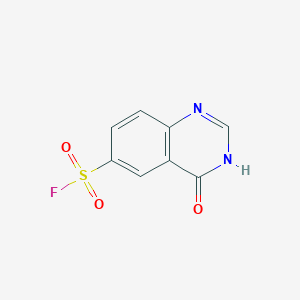
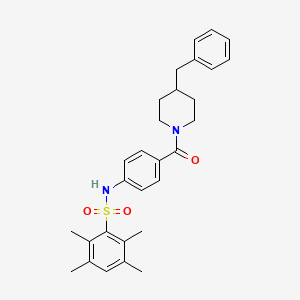
![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)
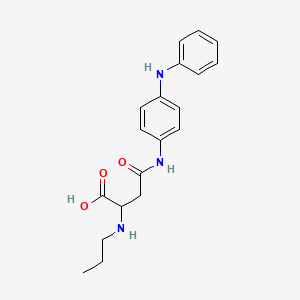
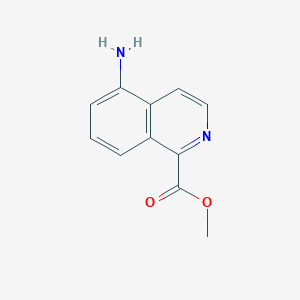
![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)
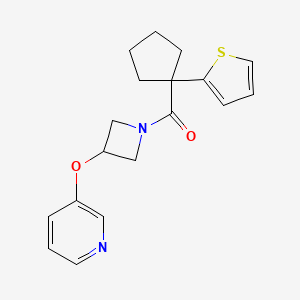
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)
![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)
